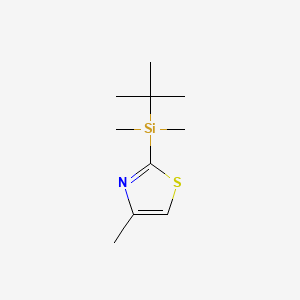
1-Amino-2,1'-azonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,1’-azonaphthalene is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings The specific structure of 1-Amino-2,1’-azonaphthalene includes an amino group (-NH2) attached to the naphthalene ring, which is connected to another naphthalene ring through an azo linkage
Vorbereitungsmethoden
The synthesis of 1-Amino-2,1’-azonaphthalene typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine. This involves treating 1-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another naphthalene derivative, such as 2-naphthol, under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Purification: The resulting 1-Amino-2,1’-azonaphthalene is purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Amino-2,1’-azonaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The azo linkage can be reduced to form hydrazo compounds using reducing agents like sodium dithionite or zinc in acetic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include various substituted derivatives of 1-Amino-2,1’-azonaphthalene, which can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,1’-azonaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes. Its azo linkage makes it a valuable precursor for the production of azo dyes, which are widely used in the textile industry.
Biology: The compound can be used in biological studies to investigate the effects of azo compounds on living organisms. It serves as a model compound for studying the metabolism and toxicity of azo dyes.
Medicine: Research is ongoing to explore the potential use of 1-Amino-2,1’-azonaphthalene derivatives in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Beyond dye manufacturing, the compound is used in the production of pigments, inks, and other materials that require stable and vibrant colors.
Wirkmechanismus
The mechanism of action of 1-Amino-2,1’-azonaphthalene primarily involves its interaction with biological molecules through its azo linkage and amino group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as DNA, proteins, and lipids. This interaction can result in various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,1’-azonaphthalene can be compared with other similar compounds, such as:
1-Aminonaphthalene: This compound lacks the azo linkage and has different chemical properties and applications.
2-Aminonaphthalene: Similar to 1-Aminonaphthalene but with the amino group positioned differently on the naphthalene ring.
Aminonaphthalenesulfonic acids: These compounds contain both amino and sulfonic acid groups, making them useful as precursors to dyes and other industrial chemicals.
The uniqueness of 1-Amino-2,1’-azonaphthalene lies in its azo linkage, which imparts distinct chemical reactivity and applications compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
16291-24-0 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.361 |
IUPAC-Name |
2-(naphthalen-1-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H15N3/c21-20-17-10-4-2-7-15(17)12-13-19(20)23-22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 |
InChI-Schlüssel |
APWICRZVXKRQAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=CC=CC=C4C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


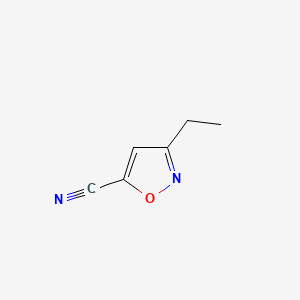
![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

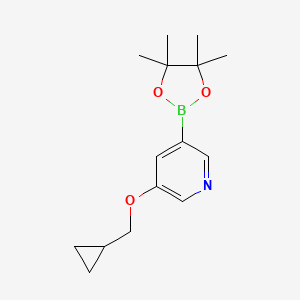
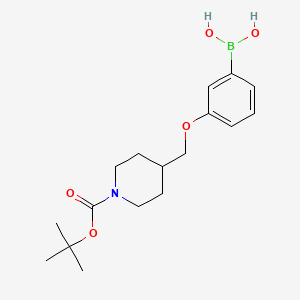
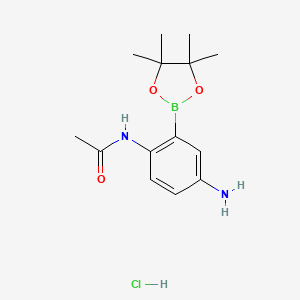

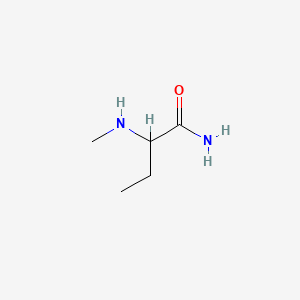


![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)
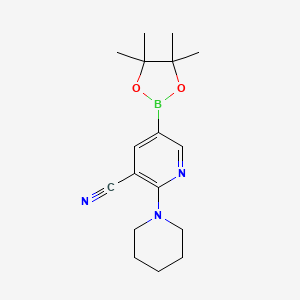
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
